molecular formula C17H18F2N2O2 B8796464 tert-Butyl 2-((5,6-difluoropyridin-3-yl)amino)-5-methylbenzoate

tert-Butyl 2-((5,6-difluoropyridin-3-yl)amino)-5-methylbenzoate

Cat. No. B8796464
M. Wt: 320.33 g/mol
InChI Key: ULZFISGFNSQPSG-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

The solid residue obtained in step A was dissolved in 0.78 ml of trifluoroacetic acid and stirred for 1 hour at room temperature. The solvent was evaporated and the solid residue was triturated with an isopropyl ether/hexane mixture. The solid was filtered off affording 0.01 g (yield 15%) of the expected product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:11]=2[C:12]([O:14]C(C)(C)C)=[O:13])[CH:5]=[N:6][C:7]=1[F:8]>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:11]=2[C:12]([OH:14])=[O:13])[CH:5]=[N:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=NC1F)NC1=C(C(=O)OC(C)(C)C)C=C(C=C1)C
Name
Quantity
0.78 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the solid residue was triturated with an isopropyl ether/hexane mixture
FILTRATION
Type
FILTRATION
Details
The solid was filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=NC1F)NC1=C(C(=O)O)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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